N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide
Description
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide is a synthetic organic compound that features a thiazole ring and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S2/c1-8-4-11(14)6-12(5-8)20(17,18)15-7-13-9(2)16-10(3)19-13/h4-6,15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKKACMUZUNACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NCC2=C(N=C(S2)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Benzenesulfonamide Group: The thiazole derivative is then reacted with 3-fluoro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can participate in electrophilic substitution reactions due to the electron-rich nature of the ring.
Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, particularly at the sulfonyl sulfur atom.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents like sodium borohydride can reduce the sulfonamide group.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation Products: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction of the sulfonamide group can yield amines.
Substitution Products: Nucleophilic substitution can result in the formation of various substituted thiazole derivatives.
Scientific Research Applications
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that contains a thiazole ring.
Abafungin: An antifungal agent with a thiazole moiety.
Uniqueness
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide is unique due to the presence of both a thiazole ring and a benzenesulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
